BenchChemオンラインストアへようこそ!

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride

Muscarinic Receptor Pharmacology M3 Selective Agonists 1,4-Dioxane SAR

(6-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chiral 1,4-dioxane-based primary amine building block (free base MW 131.17; HCl salt MW 167.63) that serves as the critical amine intermediate in the synthesis of muscarinic acetylcholine receptor (mAChR) ligands. The 6-methyl substitution on the 1,4-dioxane scaffold is not merely a structural embellishment; its stereochemical configuration relative to the 2-side chain fundamentally determines agonist vs.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 2580200-91-3
Cat. No. B2413735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride
CAS2580200-91-3
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCC1COCC(O1)CN.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-5-3-8-4-6(2-7)9-5;/h5-6H,2-4,7H2,1H3;1H
InChIKeyQUIWRFKAJGTFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Methyl-1,4-dioxan-2-yl)methanamine Hydrochloride (CAS 2580200-91-3): Procurement-Relevant Structural & Pharmacological Profile


(6-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chiral 1,4-dioxane-based primary amine building block (free base MW 131.17; HCl salt MW 167.63) that serves as the critical amine intermediate in the synthesis of muscarinic acetylcholine receptor (mAChR) ligands [1]. The 6-methyl substitution on the 1,4-dioxane scaffold is not merely a structural embellishment; its stereochemical configuration relative to the 2-side chain fundamentally determines agonist vs. antagonist pharmacology and subtype selectivity at M1–M5 receptors [2]. This compound is therefore procured specifically for research programs where the quaternary trimethylammonium iodide derivatives—such as cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide (2a)—are being explored as selective M3 muscarinic agonists or as precursors for M3-preferring antagonists [3]. Its hydrochloride salt form enhances aqueous solubility and handling characteristics for downstream synthetic transformations.

Why Unsubstituted or Differently Substituted 1,4-Dioxane-2-methanamines Cannot Replace (6-Methyl-1,4-dioxan-2-yl)methanamine Hydrochloride


In the 1,4-dioxane muscarinic ligand series, minor alterations in the ring substitution pattern produce profound shifts in receptor activation profile. The unsubstituted 1,4-dioxan-2-ylmethanamine (CAS 1185156-19-7) lacks the methyl group required for high-potency agonist activity; structure–activity relationship (SAR) studies demonstrate that the 6-methyl group in a cis relationship to the basic side chain is crucial for M2/M3 agonist potency, while its removal or conversion to bulkier substituents (e.g., 6,6-diphenyl) switches the pharmacological profile from agonist to antagonist [1]. Furthermore, even among methyl-substituted analogues, the stereochemistry at C6 is decisive: cis-6-methyl isomers are more potent muscarinic agonists than trans-6-methyl isomers, and the trans isomers exhibit a distinct subtype-selectivity fingerprint [2]. Substituting this compound with the des-methyl analogue (1,4-dioxan-2-ylmethanamine HCl) or with regioisomeric 5-methyl or gem-dimethyl variants will therefore yield fundamentally different biological outcomes, making direct interchange impossible in any program targeting defined mAChR subtype pharmacology [3].

Quantitative Differentiation Evidence for (6-Methyl-1,4-dioxan-2-yl)methanamine Hydrochloride Against Closest Comparators


M3 Muscarinic Receptor Selectivity Conferred by 6-Methyl Substitution Pattern in the Quaternary Ammonium Derivative

The quaternary ammonium derivative synthesized from (6-methyl-1,4-dioxan-2-yl)methanamine—namely cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide (compound 2a)—was used as the reference agonist in a comprehensive SAR study. When the 6-position was further substituted with a second methyl group in a trans relationship (diastereomers 4 and 5) or geminally dimethylated (compound 8), these analogues selectively activated M3 receptors over M1, M2, M4, and M5 subtypes, whereas the parent compound 2a (derived directly from the target compound) showed a broader M2/M3 agonist profile [1]. In functional assays on guinea pig ileum (M3) and left atrium (M2), compounds 4, 5, and 8 behaved as full M3-selective agonists with negligible M2 activity, while 2a was equipotent at both subtypes [1].

Muscarinic Receptor Pharmacology M3 Selective Agonists 1,4-Dioxane SAR

Agonist-to-Antagonist Pharmacological Switch Driven by 6-Position Substituent Bulk

Starting from the potent M2/M3 muscarinic agonist 1 (derived from the target amine via quaternization), replacement of the 6-methyl group with bulkier substituents converted the pharmacological profile from agonist to antagonist. The 6,6-diphenyl analogue (±)-17 displayed potent M3-preferring antagonist activity (pA2 = 8.9 at M3), while the parent 6-methyl agonist 1 showed an EC50 of 0.32 μM at M3 [1]. In an in vivo rat model of urinary bladder contractions, (±)-17 effectively reduced volume-induced contractions without cardiovascular side effects, a profile unattainable with the parent 6-methyl agonist [1].

M3 Antagonist Design Overactive Bladder 1,4-Dioxane Scaffold

Enantiomer-Dependent Muscarinic Agonist Potency at M1–M4 Subtypes

All four optical isomers of the quaternary trimethylammonium iodide derived from (6-methyl-1,4-dioxan-2-yl)methanamine were synthesized and evaluated for binding affinity at M1–M4 receptor subtypes. The (2R,6S)-cis enantiomer displayed the highest potency across subtypes, with Ki values ranging from 0.8 to 5.2 μM, while the (2S,6R)-cis enantiomer was approximately 10-fold less potent (Ki = 8.5–52 μM) [1]. The trans enantiomers showed intermediate potency but with a distinct M3-preferring selectivity profile not observed with the cis isomers [2]. This demonstrates that both the 6-methyl stereochemistry and the 2-side chain configuration independently and synergistically control receptor subtype engagement [1].

Chiral Pharmacology Enantioselective Synthesis Muscarinic Agonists

Enhanced Acetylcholinesterase Inhibitory Potency Conferred by the 6-Methyl Group in 1,4-Dioxane Derivatives

In a study evaluating (1,3-dioxolan-2-yl and dioxan-2-yl)methylaminium derivatives against acetylcholinesterase (AChE), six-membered 1,3-dioxane derivatives showed more potent inhibition than the corresponding five-membered 1,3-dioxolane analogues. Critically, the presence of a methyl group at the C4 position of the dioxane ring (equivalent to the 6-position in 1,4-dioxane nomenclature) significantly increased inhibitory potency [1]. For example, the N-phenacyl-aminium derivative with a 4-methyl-1,3-dioxane ring (compound A) was the most potent inhibitor in the series, while the corresponding des-methyl analogue showed markedly reduced activity [1]. The terminal methyl group on the dioxane ring and the phenacyl quaternary ammonium group were identified as the two most important structural determinants for AChE inhibition [1].

Acetylcholinesterase Inhibition Dioxane SAR Cholinergic Agents

Solubility Advantage of the Hydrochloride Salt Form for Aqueous Synthetic and Biological Assay Conditions

The hydrochloride salt of (6-methyl-1,4-dioxan-2-yl)methanamine (CAS 2580200-91-3) exhibits aqueous solubility exceeding 25 mg/mL (approximately 150 mM), whereas the free base form (CAS 2172605-20-6, MW 131.17) has lower aqueous solubility and requires organic co-solvents for dissolution . This solubility differential is critical for both synthetic transformations (e.g., quaternization reactions performed in aqueous or polar media) and for direct biological testing of the primary amine intermediate in receptor binding or functional assays [1]. Vendor technical data confirm that the hydrochloride salt is the standard form supplied for research use, with typical purity specifications of ≥95% .

Aqueous Solubility Salt Selection Assay Compatibility

Divergent Synthesis Capability: Single Amine Intermediate Accesses All Four Enantiomeric Muscarinic Ligands

Two stereoselective parallel divergent four-step procedures were developed to obtain all four enantiomeric forms of N,N,N-trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium iodide from the corresponding (6-methyl-1,4-dioxan-2-yl)methanamine enantiomers [1]. The enantiomeric purity of each optical isomer was verified by quantitative ¹H NMR spectroscopy using the chiral shift reagent (+)-MTPA, with all four isomers achieving enantiomeric excess suitable for pharmacological evaluation [1]. This divergent synthetic strategy contrasts with the linear, single-isomer approaches required for other dioxane-based amines that lack the 6-methyl stereocenter, which provide access to only two stereoisomers .

Divergent Synthesis Chiral Resolution Medicinal Chemistry

Prioritized Application Scenarios for (6-Methyl-1,4-dioxan-2-yl)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of M3-Selective Muscarinic Agonists for Overactive Bladder and Respiratory Disease Research

The target compound is the direct precursor to cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide (2a), the reference dual M2/M3 agonist from which M3-selective agonists (compounds 4, 5, and 8) were developed by systematic 5- and 6-methyl substitution [1]. Research groups focused on M3 receptor pharmacology for urinary bladder or respiratory indications require this specific amine to generate the full panel of methyl-substituted quaternary ammonium analogues for subtype-selectivity profiling. The M3-selective compounds identified (4, 5, 8) showed functional selectivity in guinea pig ileum preparations with negligible M2 activity in left atrium assays [1].

Precursor for M3-Preferring Antagonist Development via 6-Position Derivatization

Procurement of this compound enables the synthesis of the potent M2/M3 agonist 1, which serves as the starting scaffold for antagonist development through replacement of the 6-methyl group with bulkier substituents. The resulting 6,6-diphenyl M3 antagonist (±)-17 (pA2 = 8.9) demonstrated in vivo efficacy in reducing urinary bladder contractions without cardiovascular effects, a profile directly linked to the structural features originating from the target amine [2]. Programs targeting overactive bladder or COPD with M3 antagonist approaches benefit from having the 6-methyl starting material in hand to systematically explore 6-position SAR.

Cholinergic Probe Development for Acetylcholinesterase Inhibition Studies

The 6-methyl substitution on the 1,4-dioxane ring has been independently validated as a key structural determinant for acetylcholinesterase inhibitory potency in dioxane-based methylaminium derivatives [3]. Research programs screening for novel AChE inhibitors can utilize this compound as a privileged scaffold, where the 6-methyl group and the primary amine handle enable modular derivatization to N-alkyl, N,N-dialkyl, or quaternary ammonium analogues with enhanced inhibitory activity relative to des-methyl or 1,3-dioxolane-based comparators [3].

Comprehensive Stereochemical SAR Exploration of Muscarinic Receptor Subtypes

The presence of two chiral centers (C2 and C6) in the target compound enables access to four distinct stereoisomeric quaternary ammonium ligands, whereas the des-methyl analogue provides only two [4]. This doubled stereochemical space is essential for programs seeking to dissect the contribution of individual stereocenters to M1–M5 subtype binding and functional selectivity. The validated divergent four-step synthesis protocol allows parallel preparation of all four enantiomers with confirmed enantiopurity by quantitative ¹H NMR [4], making this compound uniquely suited for systematic chiral SAR campaigns.

Quote Request

Request a Quote for (6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.